molecular formula C15H23N3O3 B8561520 1-(3-Isopropoxy-4-nitrobenzyl)-4-methylpiperazine CAS No. 1462951-04-7

1-(3-Isopropoxy-4-nitrobenzyl)-4-methylpiperazine

Cat. No.: B8561520
CAS No.: 1462951-04-7
M. Wt: 293.36 g/mol
InChI Key: BLOMWFFHHBZJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Isopropoxy-4-nitrobenzyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C15H23N3O3 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1462951-04-7

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

1-methyl-4-[(4-nitro-3-propan-2-yloxyphenyl)methyl]piperazine

InChI

InChI=1S/C15H23N3O3/c1-12(2)21-15-10-13(4-5-14(15)18(19)20)11-17-8-6-16(3)7-9-17/h4-5,10,12H,6-9,11H2,1-3H3

InChI Key

BLOMWFFHHBZJLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)CN2CCN(CC2)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.25 ml of 1-methylpiperazine are added to a solution of 3.06 g of 3-isopropoxy-4-nitrobenzaldehyde in 15 ml of toluene and 0.34 ml of acetic acid in a three-necked round-bottomed flask under argon. The reaction mixture is stirred at ambient temperature for 1.5 h and then 5 ml of toluene are added, followed by 4.9 g of sodium triacetoxyborohydride by spatula. The reaction mixture is stirred at ambient temperature for 16 h, and then treated with 4.5 ml of methanol and 75 ml of a saturated sodium hydrogen carbonate solution. After stirring at ambient temperature for 30 min, the mixture is extracted with 30 ml and then 2×50 ml of ethyl acetate. The organic extracts are combined, washed with water, dried over magnesium sulfate, and then concentrated to dryness under reduced pressure, so as to give 4.24 g of 1-(3-isopropoxy-4-nitrobenzyl)-4-methylpiperazine in the form of a beige solid.
Quantity
3.25 mL
Type
reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four
Quantity
4.5 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.